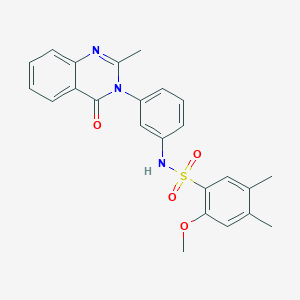

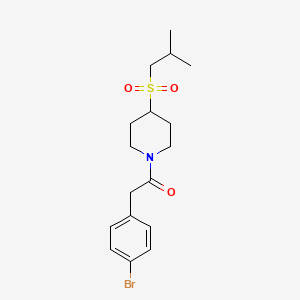

![molecular formula C21H21NO2 B2923546 3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one CAS No. 338409-30-6](/img/structure/B2923546.png)

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .Scientific Research Applications

Photocycloaddition and Sensing Applications

One significant application of related coordination polymers involves photocycloaddition reactions. A Zn(II) coordination polymer showcased selective luminescence sensing of iron(III) ions and selective absorption of dyes. This polymer undergoes a [2 + 2] photodimerization upon UV light exposure, transitioning from a single-crystal structure to a more complex 2D coordination polymer, which exhibits high selectivity in sensing Fe(3+) ions over mixed metal ions through fluorescence quenching. Furthermore, it can rapidly adsorb dyes from aqueous solutions, demonstrating its potential in environmental remediation and sensing applications (Hu, Shi, Chen, & Lang, 2015).

Diastereomeric Isomerization

The diastereomeric isomerization of related compounds has been explored in various organic solvents, indicating that the ZE isomers can equilibrate into a mixture of ZE/EE or ZE/EE/ZZ isomers depending on the solvent's polarity. This isomerization process, explored through 1H NMR spectroscopy and theoretical energy and dipole moment calculations, highlights the compound's versatility in adapting to different chemical environments (Keum, Roh, Ma, Kim, & Cho, 2010).

Cyclization Reactions

Iron trichloride-promoted cyclization of o-alkynylaryl isocyanates leading to 3-(chloromethylene)oxindoles, which can be stereoselectively converted to (Z)-3-(aminomethylene)oxindoles, showcases another application area. This process emphasizes the compound's utility in synthesizing oxindole derivatives, which are important in pharmaceutical and synthetic organic chemistry (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Molecular Structure and Bonding

Research into the molecular structures and photoinduced intramolecular hydrogen bonding of 2-pyrrolylmethylidene cycloalkanones reveals insights into the compound's structural dynamics under UV irradiation. These studies, which involve NMR, IR, UV spectroscopies, and DFT calculations, show the isomerization processes and the existence of strong intramolecular hydrogen bonds in the Z isomers of isomerized compounds. Such insights are crucial for understanding the compound's photochemical behavior and its applications in molecular sensing and photophysics (Sigalov, Shainyan, Chipanina, Oznobikhina, Strashnikova, & Sterkhova, 2015).

Safety And Hazards

properties

IUPAC Name |

(3Z)-3-(2-oxoheptylidene)-2-phenylisoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-5-12-17(23)15-20-18-13-8-9-14-19(18)21(24)22(20)16-10-6-4-7-11-16/h4,6-11,13-15H,2-3,5,12H2,1H3/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVILSCGJAKXTJ-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

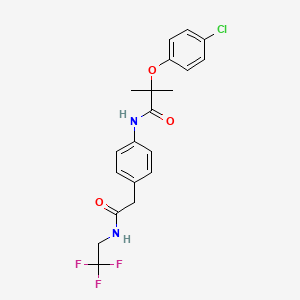

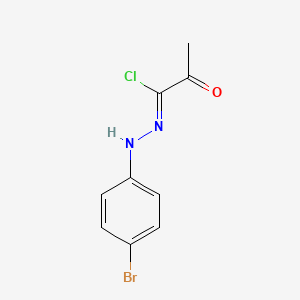

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

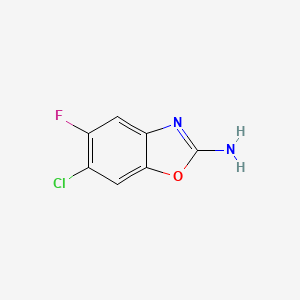

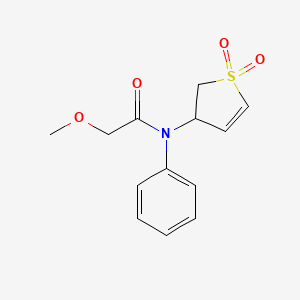

![4-cyano-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2923470.png)

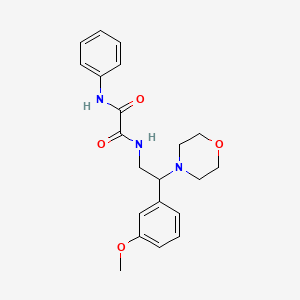

![2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2923472.png)

![4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2923473.png)

![2-[5-methoxy-2-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2923474.png)

![{4-[(4-Chlorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}(3-ethoxyprop yl)amine](/img/structure/B2923476.png)

![4-[1-(3-Fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2923484.png)